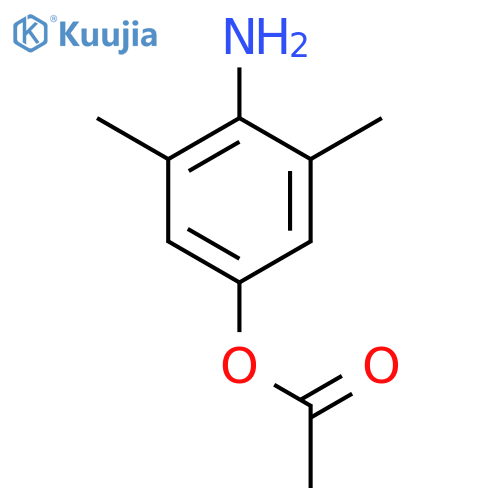Cas no 39942-44-4 (4-Acetoxy-2,6-xylidine)

4-Acetoxy-2,6-xylidine structure
商品名:4-Acetoxy-2,6-xylidine
4-Acetoxy-2,6-xylidine 化学的及び物理的性質
名前と識別子
-
- 4-amino-3,5-dimethylphenyl acetate
- 4-Acetoxy-2,6-xylidine
- Phenol, 4-amino-3,5-dimethyl-, acetate (ester)
- DTXSID60960459
- BRN 2102642
- 4-Amino-3,5-dimethylphenol Acetate; 4-Amino-3,5-xylenol Acetate; 4-Amino-3,5-dimethylphenol 1-Acetate;
- (4-amino-3,5-dimethylphenyl) acetate
- AKOS027447866
- 4-Amino-3,5-dimethylphenol acetate (ester)
- 39942-44-4
-
- インチ: InChI=1S/C10H13NO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3
- InChIKey: REJOKVIJMOKWPZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1N)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 179.09469
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- PSA: 52.32
4-Acetoxy-2,6-xylidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A164480-25mg |
4-Acetoxy-2,6-xylidine |
39942-44-4 | 25mg |
$ 81.00 | 2023-09-09 | ||
| TRC | A164480-100mg |
4-Acetoxy-2,6-xylidine |
39942-44-4 | 100mg |
$ 242.00 | 2023-04-19 | ||
| TRC | A164480-250mg |
4-Acetoxy-2,6-xylidine |
39942-44-4 | 250mg |
$ 477.00 | 2023-09-09 | ||
| TRC | A164480-500mg |
4-Acetoxy-2,6-xylidine |
39942-44-4 | 500mg |
$ 775.00 | 2023-04-19 |
4-Acetoxy-2,6-xylidine 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
39942-44-4 (4-Acetoxy-2,6-xylidine) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
